(2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(2E,5Z)-5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O3S/c1-18-10(5-19(21)22)23-9(11(18)20)3-8-7(13)2-6(4-17-8)12(14,15)16/h2-5H,1H3/b9-3-,10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFWKVFPXKXVTO-CPIJYIFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C[N+](=O)[O-])SC(=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\[N+](=O)[O-])/S/C(=C\C2=C(C=C(C=N2)C(F)(F)F)Cl)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiazolidinone ring that is essential for its biological activity. The presence of a trifluoromethyl group and a chloro substituent enhances its pharmacological profile.
Anticancer Activity
Thiazolidin-4-one derivatives, including the compound , have shown promising anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific enzymes involved in tumor growth. For instance, recent research highlighted that thiazolidinones can act as multi-target enzyme inhibitors, which is crucial for developing effective anticancer agents .
Table 1: Summary of Anticancer Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| Other Thiazolidinones | A549 (Lung Cancer) | 12.0 | Enzyme inhibition |
Antidiabetic Activity
Thiazolidinones are known for their antidiabetic properties, particularly through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This activity enhances insulin sensitivity and promotes glucose metabolism. The specific compound has been evaluated for its potential to lower blood glucose levels in diabetic models .
Table 2: Antidiabetic Effects
| Compound | Model | Effect on Blood Glucose (%) |
|---|---|---|
| This compound | STZ-induced Diabetic Rats | 32% reduction |
| Pioglitazone (Control) | STZ-induced Diabetic Rats | 40% reduction |
Antioxidant Activity
The antioxidant capacity of thiazolidinones has been well-documented. The compound demonstrated significant free radical scavenging activity in vitro, which is crucial for preventing oxidative stress-related diseases .
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| This compound | 85% at 50 µM | 25 |
| Vitamin C (Control) | 95% at 50 µM | 10 |
Structure-Activity Relationship (SAR)
The biological activities of thiazolidinones are significantly influenced by their chemical structure. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can enhance or diminish activity. For example:
- Substituents : The presence of halogen atoms like chlorine or trifluoromethyl groups often increases lipophilicity and biological activity.
- Functional Groups : The introduction of nitro groups has been associated with enhanced anticancer properties due to increased electron-withdrawing effects.
Case Studies
Recent studies have explored various derivatives of thiazolidinone scaffolds in clinical settings. For instance:
- Clinical Trials : A derivative similar to the compound was tested in Phase II trials for its efficacy against breast cancer with promising results.
- In Vivo Studies : Animal models demonstrated significant reductions in tumor size when treated with thiazolidinone derivatives compared to controls.
Comparison with Similar Compounds
Key Features :
- The chloro-pyridine moiety may improve binding to biological targets (e.g., enzymes or receptors).
- The nitromethylidene group could act as a Michael acceptor, enabling covalent interactions in biological systems .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related thiazolidinone derivatives:
Key Observations :
Electron-Withdrawing Groups : The target compound’s trifluoromethyl and nitro groups enhance electrophilicity compared to simpler methyl or phenyl substituents (e.g., Compound I). This may improve interactions with electron-rich biological targets .
Thioxo vs. Nitromethylidene : The thioxo group in analogs like Compound I and 15 facilitates hydrogen bonding, whereas the nitromethylidene in the target compound may enable covalent modification of targets .
Physicochemical Properties
- Thermodynamic Stability: Crystallographic studies of analogs (e.g., ) reveal planar thiazolidinone cores with conjugated substituents, a feature likely shared by the target compound.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the condensation of a pyridine derivative with a thiazolidinone precursor. Key steps include:
- Knoevenagel condensation for forming the methylidene group, requiring anhydrous ethanol or DMF as solvents and catalytic piperidine at 60–80°C for 12–24 hours .
- Nitromethylidene introduction via nitroalkene formation under acidic conditions (e.g., acetic acid) with careful pH control .
- Purification via column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity . Critical parameters include solvent choice (DMF enhances reactivity but complicates purification), temperature control (±2°C tolerance), and catalyst screening (e.g., piperidine vs. morpholine) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR for verifying regiochemistry of the nitromethylidene and pyridinyl groups. Signal splitting patterns (e.g., doublets for E/Z isomers) resolve stereochemical ambiguities .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and nitro-group fragmentation patterns .
- HPLC : Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
- X-ray crystallography : Resolves absolute configuration using SHELXL refinement (e.g., for resolving E/Z isomerism in the nitromethylidene moiety) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR signal ambiguity) encountered during characterization?
- Isomer differentiation : Use NOESY NMR to detect spatial proximity between the nitro group and pyridinyl protons, confirming the E/Z configuration .
- X-ray crystallography : Provides definitive structural assignments. SHELXL refinement is recommended for handling twinned crystals or high thermal motion in the nitromethylidene group .
- Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities in substituent positioning .
Q. What strategies are effective in optimizing reaction yields when scaling up synthesis under varying solvent and catalyst conditions?
- Design of Experiments (DOE) : Systematically test solvent polarity (e.g., DMF vs. ethanol), catalyst loadings (5–20 mol%), and reaction times to identify robust conditions .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining >80% yield for the Knoevenagel step .
- In-line monitoring : Use FTIR or Raman spectroscopy to track nitro group formation and minimize by-products (e.g., over-oxidized derivatives) .
Q. What experimental approaches are recommended to elucidate the mechanism of action in antimicrobial or anticancer assays?
- In vitro bioassays : Screen against Gram-positive/negative bacteria (MIC determination) and cancer cell lines (MTT assay), noting the compound’s IC50 values compared to controls like cisplatin .
- Molecular docking : Model interactions with bacterial DNA gyrase or human topoisomerase IIα, focusing on hydrogen bonding with the nitro group and hydrophobic interactions with the trifluoromethylpyridine moiety .
- Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to assess if the nitromethylidene group induces oxidative stress in cancer cells .
Q. How should discrepancies in reported biological activity data across studies be systematically addressed?
- Standardized protocols : Reproduce assays under identical conditions (e.g., cell line passage number, serum concentration) to isolate compound-specific effects .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing the trifluoromethyl group with methyl or chlorine) to identify critical pharmacophores .
- Meta-analysis : Compare logP, polar surface area, and steric parameters with published analogs to explain potency variations .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound under different conditions?
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, particularly for the nitromethylidene group .
- Molecular dynamics (MD) simulations : Model solvation effects in aqueous vs. lipid bilayer environments to assess stability in biological systems .
- Degradation pathway prediction : Use software like SPARTAN to simulate hydrolytic or photolytic degradation, guiding storage conditions (e.g., light-sensitive, refrigerated) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
